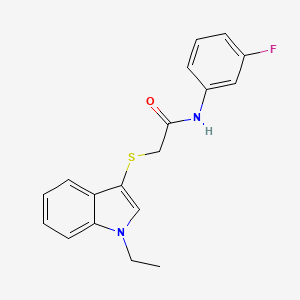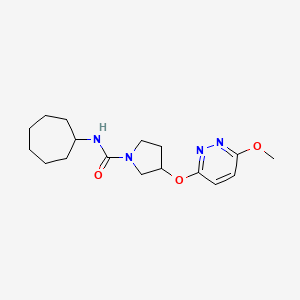
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
React 3-methoxyphenylacetic acid with the intermediate product from step 2 under peptide coupling conditions.
Conditions: Dicyclohexylcarbodiimide (DCC), NHS, room temperature.
Industrial Production Methods:
Typically, scalable synthesis would employ continuous flow reactors for the cycloaddition and coupling steps, ensuring consistent product quality and yield while optimizing reaction conditions for industrial feasibility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
React 4-fluorobenzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Conditions: Copper(I) iodide (CuI), sodium ascorbate, dimethyl sulfoxide (DMSO), room temperature.
Step 2: Formation of the piperidine derivative:
Piperidin-4-ylamine reacts with the triazole carboxylic acid in the presence of a coupling reagent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the amide linkage.
Conditions: EDCI, N-hydroxysuccinimide (NHS), dichloromethane (DCM), room temperature.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation:
The triazole ring can undergo oxidation under specific conditions, potentially leading to ring opening or other structural modifications.
Reduction:
The compound can be reduced using hydride donors like sodium borohydride, particularly at the carbonyl group to form alcohol derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium thiolate, amines.
Major Products Formed from These Reactions:
Oxidation products could include triazole ring-opened structures.
Reduction could yield alcohol derivatives.
Substitution can lead to thiophenyl or aminophenyl derivatives.
Aplicaciones Científicas De Investigación
In Chemistry:
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
In Biology:
Investigated for its potential as an enzyme inhibitor due to the triazole ring's known affinity for metal ion coordination.
In Medicine:
May have applications as an antimicrobial agent given the structural similarities to other triazole-based drugs.
In Industry:
Used in the synthesis of advanced materials, potentially contributing to the development of new polymers with unique properties.
Mecanismo De Acción
The triazole ring may interact with specific enzymes, coordinating with metal ions at the active site and inhibiting enzyme function.
Piperidine moiety might engage in hydrogen bonding with target proteins, stabilizing the compound-protein complex.
Overall, the combined structure allows for multifunctional interactions with biological targets, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Fluconazole
Itraconazole
Risperidone
Piperazine derivatives
Feel free to dive deeper into any section!
Propiedades
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVWBOOQRUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-cyano-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2486208.png)
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2486209.png)

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2486218.png)


